6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine
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Overview
Description
6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine derivatives under acidic or basic conditions.
N-Cyclopentylation: The cyclopentyl group can be introduced via nucleophilic substitution reactions using cyclopentyl halides.
Nitration: The nitro group on the phenyl ring can be introduced using nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Material Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of 6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine: Lacks the cyclopentyl group, which may affect its biological activity and binding affinity.
6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine: Lacks the nitro group, which may influence its electronic properties and reactivity.
6-Chloro-n-cyclopentyl-2-methyl-5-(4-aminophenyl)pyrimidin-4-amine: Contains an amino group instead of a nitro group, potentially altering its pharmacological profile.
Uniqueness
The presence of both the nitro group and the cyclopentyl group in 6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine makes it unique. The nitro group can participate in various redox reactions, while the cyclopentyl group can enhance lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.
Properties
CAS No. |
917896-23-2 |
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Molecular Formula |
C16H17ClN4O2 |
Molecular Weight |
332.78 g/mol |
IUPAC Name |
6-chloro-N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H17ClN4O2/c1-10-18-15(17)14(11-6-8-13(9-7-11)21(22)23)16(19-10)20-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,18,19,20) |
InChI Key |
YLVSCTLFUODRDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)[N+](=O)[O-])NC3CCCC3 |
Origin of Product |
United States |
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